N3-PEG11-CH2CH2Br
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N3-PEG11-CH2CH2Br typically involves the reaction of polyethylene glycol (PEG) with azide and bromide functional groupsThe reaction conditions often include the use of solvents like dichloromethane (DCM) and catalysts such as triethylamine (TEA) to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The production is typically carried out in batch reactors with continuous monitoring of reaction parameters to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
N3-PEG11-CH2CH2Br undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromide group (Br) is a good leaving group, making it susceptible to nucleophilic substitution reactions. Common nucleophiles include amines, thiols, and alcohols.
Click Chemistry: The azide group (N3) can participate in click chemistry reactions with alkynes to form stable triazole linkages.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3), potassium carbonate (K2CO3), and solvents like DCM or dimethylformamide (DMF) are commonly used.
Click Chemistry: Copper(I) catalysts (CuSO4 and sodium ascorbate) are typically employed to facilitate the reaction between the azide group and alkynes.
Major Products
Nucleophilic Substitution: The major products include substituted PEG derivatives with various functional groups replacing the bromide.
Click Chemistry: The primary product is a triazole-linked PEG derivative.
Scientific Research Applications
N3-PEG11-CH2CH2Br has a wide range of applications in scientific research:
Chemistry: Used as a linker in the synthesis of complex molecules and polymers.
Biology: Employed in bioconjugation reactions to attach biomolecules such as proteins, peptides, and antibodies.
Medicine: Utilized in drug delivery systems to enhance the solubility, stability, and bioavailability of therapeutic compounds.
Industry: Applied in the development of advanced materials, including hydrogels and nanomaterials
Mechanism of Action
The mechanism of action of N3-PEG11-CH2CH2Br primarily involves its bifunctional nature:
Azide Group (N3): Participates in click chemistry reactions, forming stable triazole linkages with alkynes. This reaction is highly specific and efficient, making it valuable in bioconjugation and material science.
Bromide Group (Br):
Comparison with Similar Compounds
Similar Compounds
- Azido-PEG12-azide
- Azido-PEG11-NHS ester
- Azido-PEG11-t-butyl ester
- Azido-PEG11-hydrazide
- Azido-PEG11-alcohol
- Azido-PEG12-acid
Uniqueness
N3-PEG11-CH2CH2Br stands out due to its bifunctional nature, combining both azide and bromide groups. This dual functionality allows it to participate in a broader range of chemical reactions compared to similar compounds that may only have one functional group. Its versatility makes it a valuable tool in various fields, including chemistry, biology, medicine, and industry .
Properties
Molecular Formula |
C24H48BrN3O11 |
---|---|
Molecular Weight |
634.6 g/mol |
IUPAC Name |
1-azido-2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethane |
InChI |
InChI=1S/C24H48BrN3O11/c25-1-3-29-5-7-31-9-11-33-13-15-35-17-19-37-21-23-39-24-22-38-20-18-36-16-14-34-12-10-32-8-6-30-4-2-27-28-26/h1-24H2 |
InChI Key |
FWWDGVVFEORFOJ-UHFFFAOYSA-N |
Canonical SMILES |
C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCBr)N=[N+]=[N-] |
Origin of Product |
United States |
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